molecular formula C16H15FN4OS B12144009 3-(2-Fluorophenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine

3-(2-Fluorophenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine

Cat. No.: B12144009
M. Wt: 330.4 g/mol
InChI Key: GTWJADSOCMFTBP-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorophenyl group, a methoxyphenyl group, and a triazole ring, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is often attached via a thioether linkage, which can be formed by reacting a methoxyphenylmethyl halide with a thiol derivative of the triazole compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially leading to hydrogenated derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated triazole derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound may serve as a lead compound for drug development. Its structural features suggest it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

Industrially, the compound could be used in the development of new agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine would depend on its specific application. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, inhibiting or modulating their activity. The fluorophenyl and methoxyphenyl groups may enhance binding affinity and specificity to molecular targets, such as enzymes involved in metabolic pathways or receptors in cell signaling.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine: Similar structure with a chlorine atom instead of fluorine.

    3-(2-Fluorophenyl)-5-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine: Similar structure with a different position of the methoxy group.

    3-(2-Fluorophenyl)-5-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine: Similar structure with a methyl group instead of a methoxy group.

Uniqueness

The uniqueness of 3-(2-Fluorophenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of both fluorine and methoxy groups can influence its reactivity, stability, and interaction with biological targets, making it a compound of significant interest for further research and development.

Properties

Molecular Formula

C16H15FN4OS

Molecular Weight

330.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H15FN4OS/c1-22-12-6-4-5-11(9-12)10-23-16-20-19-15(21(16)18)13-7-2-3-8-14(13)17/h2-9H,10,18H2,1H3

InChI Key

GTWJADSOCMFTBP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NN=C(N2N)C3=CC=CC=C3F

Origin of Product

United States

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